molecular formula C12H16O2SSi B8671516 trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane

trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane

Cat. No.: B8671516
M. Wt: 252.41 g/mol
InChI Key: QETDHHAGINUTBO-UHFFFAOYSA-N
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Description

trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane is an organosilicon compound that features a phenylethynyl group substituted with a methanesulfonyl moiety and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodo-methanesulfonylbenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction parameters to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as fluoride ions (e.g., TBAF) are commonly used to remove the trimethylsilyl group.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products

    Substitution Reactions: Formation of phenylethynyl derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Coupling Reactions: Formation of biaryl or diaryl acetylene compounds.

Scientific Research Applications

trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylethynyl group allows for π-conjugation and electronic interactions, while the methanesulfonyl group can undergo oxidation and substitution reactions. The trimethylsilyl group provides stability and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

    trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane: vs. : The latter has a bulkier silyl group, which may affect its reactivity and steric properties.

    This compound: vs. : The dimethyl variant has a smaller silyl group, potentially leading to different reactivity and stability.

Uniqueness

This compound is unique due to its combination of a methanesulfonyl group and a trimethylsilyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in scientific research .

Properties

Molecular Formula

C12H16O2SSi

Molecular Weight

252.41 g/mol

IUPAC Name

trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane

InChI

InChI=1S/C12H16O2SSi/c1-15(13,14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3

InChI Key

QETDHHAGINUTBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromo-4-methanesulfonyl benzene (50.78 g, 213 mmol) was placed in a 3-necked round bottomed flask and purged with argon. Copper(I) iodide (2.05 g, 10.6 mmol) and bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) (7.55 g, 10.6 mmol) were added while purging with argon, followed by the addition of triethylamine (200 mL) and anhydrous dichloromethane (200 mL). (Trimethylsilyl)acetylene (61 mL, 425 mmol) was added and the reaction mixture was stirred at room temperature over 72 hours. The mixture was concentrated, then partitioned between ethyl acetate and water. The combined organic layers were washed with 1 N hydrochloric acid, water, and brine, dried over magnesium sulfate, filtered, and concentrated to afford crude (4-methanesulfonyl-phenylethynyl)-trimethyl-silane (54 g, 213 mmol), which was used in the next step without further purification. MS (ESI+) cald. for C12H16O2SSi [(M+H)+] 252, obsd. 253.
Quantity
50.78 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Name
Copper(I) iodide
Quantity
2.05 g
Type
catalyst
Reaction Step Three

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